molecular formula C16H11F2NO4S B2794695 methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1207027-62-0

methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2794695
CAS No.: 1207027-62-0
M. Wt: 351.32
InChI Key: LRFSZCKCTROVQW-UHFFFAOYSA-N
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Description

Methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with fluorine atoms and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The benzothiazine ring is formed through a cyclization reaction involving a suitable precursor, such as 2-aminobenzenethiol, with a carboxylic acid derivative.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Phenyl Group Substitution: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling cascades.

    DNA Intercalation: Intercalating into DNA strands, disrupting replication and transcription processes.

Comparison with Similar Compounds

Methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:

    Methyl 6,7-dichloro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with chlorine substituents instead of fluorine, leading to different chemical reactivity and biological activity.

    Methyl 6,7-dimethoxy-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Contains methoxy groups, which may affect its solubility and interaction with biological targets.

    Methyl 6,7-difluoro-4-methyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Substitution of the phenyl group with a methyl group, altering its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6,7-difluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO4S/c1-23-16(20)15-9-19(10-5-3-2-4-6-10)13-7-11(17)12(18)8-14(13)24(15,21)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFSZCKCTROVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC(=C(C=C2S1(=O)=O)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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